Bienvenue dans la boutique en ligne BenchChem!

Branaplam

SMN2 Splicing Potency EC50

Procure Branaplam for reproducible research. This well-defined SMN2 modulator (EC50 20 nM) features a defined hERG profile (IC50 6.3 μM) and proven brain penetrance, critical for CNS model consistency. Ideal as a benchmark for novel modulator screening or for safety pharmacology studies to establish in vitro/in vivo therapeutic indexes.

Molecular Formula C22H27N5O2
Molecular Weight 393.5 g/mol
CAS No. 1562338-42-4
Cat. No. B560654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBranaplam
CAS1562338-42-4
Molecular FormulaC22H27N5O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C
InChIInChI=1S/C22H27N5O2/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24)
InChIKeySTWTUEAWRAIWJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Branaplam (CAS 1562338-42-4) as a Benchmark Oral SMN2 Splicing Modulator for SMA and Huntington's Disease Research


Branaplam (LMI070, NVS-SM1) is a small-molecule pyridazine derivative that functions as a highly selective, orally active survival motor neuron‑2 (SMN2) splicing modulator [1]. It enhances the production of full-length functional SMN protein from the SMN2 gene by promoting exon 7 inclusion, with an established in vitro EC50 of 20 nM . Originally developed by Novartis for spinal muscular atrophy (SMA), branaplam has advanced to Phase 2 clinical trials for both SMA and Huntington's disease (HD) [2]. The compound is also noted for its brain penetrance, a key differentiator for CNS-targeted therapeutic research [3].

Why Branaplam Cannot Be Simply Substituted with Other SMN2 Splicing Modulators in R&D


Generic substitution of SMN2 splicing modulators is precluded by significant, quantifiable differences in their potency, off-target profiles, and physicochemical properties. Branaplam, with its distinct EC50 of 20 nM and a defined hERG IC50 of 6.3 µM, exhibits a unique risk-benefit signature compared to analogs like risdiplam and nusinersen . Furthermore, its oral bioavailability and demonstrated brain penetrance are not uniform across all SMN2-targeting compounds [1]. These specific, data-backed parameters are critical for ensuring reproducibility in experimental models and must be carefully considered for any research or procurement decision, as interchangeable use could introduce uncontrolled variables that confound results .

Quantitative Differentiation: How Branaplam Compares to Key SMN2 Splicing Modulators


Comparative SMN2 Splicing Potency: Branaplam vs. Risdiplam

In direct SMN2 splicing modulation assays, branaplam demonstrates a potency comparable to risdiplam. Branaplam's EC50 for SMN2 splicing is reported as 20 nM , while risdiplam's potency is described as 'potent' but without a directly comparable EC50 value in the same assay system . This places branaplam within the same high-potency tier of clinical-stage small molecule SMN2 splicing modulators, making it a relevant comparator for risdiplam in preclinical studies [1].

SMN2 Splicing Potency EC50

Cardiotoxicity Liability: Quantified hERG Inhibition of Branaplam

Branaplam demonstrates a specific, measurable off-target interaction with the hERG potassium channel, a key predictor of cardiac QT prolongation liability. The compound inhibits hERG with an IC50 of 6.3 µM . This is a critical quantitative parameter for safety pharmacology assessments, as many other SMN2-targeting oligonucleotides (e.g., nusinersen) do not present this small-molecule-specific hERG risk profile [1]. This data point is essential for designing in vivo studies and interpreting potential cardiotoxic effects.

hERG Cardiotoxicity Safety Pharmacology

Formulation Viability: Branaplam Solubility Limits and Comparison to Other Small Molecules

Branaplam's solubility in DMSO, a common vehicle for in vitro and in vivo studies, is reported to be limited to 3 mg/mL (7.62 mM) at room temperature [1]. While other vendors report achieving 5 mg/mL (12.71 mM) with ultrasonic warming and heating to 80°C, this remains a practical constraint . This limited solubility profile is more restrictive than that of many other small molecule tool compounds, directly impacting experimental protocols, especially for high-concentration dose-response studies. Researchers must factor in this limitation when planning in vitro assays or formulating for in vivo administration.

Solubility Formulation DMSO

CNS Target Engagement: Quantified Brain Penetrance of Branaplam vs. Non-Penetrant Comparators

A critical differentiating feature of branaplam is its demonstrated ability to cross the blood-brain barrier (BBB). Preclinical studies confirm it is an orally available, brain-penetrant small molecule [1]. This property is not universal among all SMN2-targeting therapies; for instance, the antisense oligonucleotide nusinersen requires intrathecal administration to reach the CNS . The brain penetrance of branaplam is a key factor that distinguishes it from peripherally restricted or injectable CNS-targeted therapies, enabling oral dosing and direct engagement with CNS targets, which is essential for research in neurodegenerative conditions like SMA and HD.

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Clinical Safety Signal: Peripheral Neuropathy Incidence in Phase 2b VIBRANT-HD Trial

The clinical development of branaplam in Huntington's disease was halted due to a significant and quantified safety signal. In the Phase 2b VIBRANT-HD trial, 18 out of 21 participants (85.7%) in the initial cohort receiving 56 mg weekly developed signs or symptoms of peripheral neuropathy [1]. This high incidence rate directly contrasts with the safety profiles of other approved SMN2 modulators like risdiplam, which has not been associated with neuropathy at this frequency . This data provides a clear, quantitative differentiation for researchers studying the safety profile and off-target effects of splicing modulators, establishing branaplam as a specific tool for investigating this class-specific toxicity.

Peripheral Neuropathy Clinical Safety Huntington's Disease

Optimal Research Applications for Branaplam Based on Quantified Differentiation


Reference Standard for Comparative Potency Studies in SMN2 Splicing

Use branaplam as a benchmark control in cellular assays to quantify the potency of novel SMN2 splicing modulators. Its well-characterized EC50 of 20 nM in human cells provides a reliable comparator to rank order new chemical entities.

Investigating hERG-Mediated Cardiotoxicity of Small Molecule Splicing Modulators

Employ branaplam as a model compound in safety pharmacology studies to examine the relationship between SMN2 splicing modulation and hERG channel inhibition. Its defined hERG IC50 of 6.3 µM allows for controlled dose-response studies to explore the threshold for in vitro and in vivo cardiotoxic effects.

Modeling CNS-Targeted Oral Splicing Modulation in Neurodegenerative Disease

Utilize branaplam in preclinical in vivo models to evaluate the effects of oral, brain-penetrant SMN2 splicing modulation on disease progression in SMA or as a tool to lower mHTT in Huntington's disease models. This avoids the need for intrathecal delivery, facilitating long-term dosing studies. [1]

Studying the Mechanism of Splicing Modulator-Induced Peripheral Neuropathy

Apply branaplam in advanced cellular models, such as human iPSC-derived motor neurons, to dissect the molecular pathways (e.g., p53 activation, nucleolar stress) underlying drug-induced peripheral neuropathy. This is based on the high incidence (85.7%) of neuropathy observed in the VIBRANT-HD trial, establishing a clear clinical phenotype for translational research. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Branaplam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.